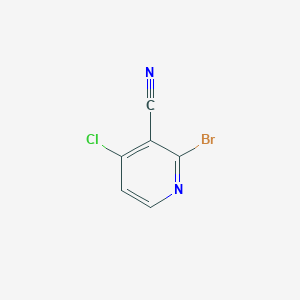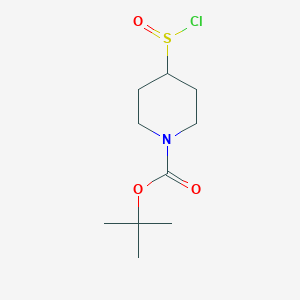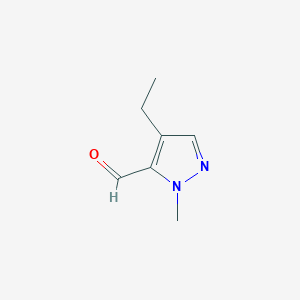
methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate (M5CM3NB) is a compound that has been studied for its potential in a variety of scientific research applications. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been studied for its potential in a variety of scientific research applications. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its mechanism of action. It has also been used to study the effects of environmental pollutants on human health. Additionally, this compound has been used in the synthesis of drugs and other chemicals, as well as in the study of drug metabolism.
Mechanism of Action
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the reduction of inflammation and pain. Additionally, this compound has been shown to act as an antioxidant, which may protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been shown to reduce inflammation, pain, and oxidative stress. Additionally, this compound has been shown to have anti-tumor and anti-cancer effects.
Advantages and Limitations for Lab Experiments
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of environments. Additionally, this compound is non-toxic and has low volatility. However, it is important to note that this compound has a limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate. One potential direction is to further investigate its effects on inflammation, pain, and oxidative stress. Additionally, further research could be conducted on its anti-tumor and anti-cancer effects. Additionally, further research could be conducted on its potential use in drug synthesis and drug metabolism. Finally, further research could be conducted on its potential use as an environmental pollutant.
Synthesis Methods
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is synthesized using a reaction between 5-chloro-2-methoxy-4-methylbenzoic acid and nitromethane. The reaction is carried out in an inert atmosphere at a temperature of 40-50°C. The reaction proceeds with the formation of a nitrobenzoic acid, which is then reduced to the desired compound.
properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-5-7(11)4-6(10(13)17-3)9(16-2)8(5)12(14)15/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPPQYBGSWUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)








